Etoposide 3',4'-Quinone

Catalog No.
S1486890
CAS No.
105016-65-7
M.F
C28H28O13
M. Wt
572.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etoposide 3',4'-Quinone

CAS Number

105016-65-7

Product Name

Etoposide 3',4'-Quinone

IUPAC Name

5-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione

Molecular Formula

C28H28O13

Molecular Weight

572.5 g/mol

InChI

InChI=1S/C28H28O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28,31-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1

InChI Key

SBLYXIKLMHGUJZ-FMEAWWTOSA-N

SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O

Synonyms

5-[(5R,5aR,8aR,9S)-9-[(4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl)oxy]-5,5a,6,8,8a,9-hexahydro-6-oxofuro[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-5-yl]-3-methoxy-3,5-cyclohexadiene-1,2-dione; Etoposide o-Quinone;

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O

Description

Etoposide-quinone is a major metabolite of anticancer drug etoposide, which may contribute to the development of secondary acute myeloid leukemias in some etoposide patients. Etoposide-quinone is a covalent poison of human topoisomerase IIb, which induces four times more topoisomerase IIb mediated DNA cleavage than etoposide. Etoposide-quinone is a potent (IC50 = 7 μM) irreversible inhibitor of TCPTP protein tyrosine phosphatase that increases STAT1 tyrosine phosphorylation and contributes to etoposide dependent leukemogenesis.

Potential Anticancer Agent:

This complex molecule, with its lengthy name, is known by researchers as podophyllotoxin (). Podophyllotoxin has been investigated for its potential to inhibit the growth and division of cancer cells. It works by disrupting the process of mitosis, which is essential for cell division. Studies have shown that podophyllotoxin can be effective against various types of cancer, including leukemia, lymphoma, and certain solid tumors (). However, due to its severe side effects, podophyllotoxin is not widely used as a standalone treatment. Instead, it serves as a starting point for developing semi-synthetic derivatives with improved therapeutic profiles.

Mechanism of Action Studies:

Podophyllotoxin's mechanism of action has been extensively studied to understand its potential for cancer treatment and to develop safer and more effective derivatives. Researchers have focused on how the molecule binds to and inhibits tubulin, a protein essential for forming the mitotic spindle during cell division (). By understanding the precise interaction between podophyllotoxin and tubulin, scientists can design drugs that target this interaction with greater specificity and fewer side effects.

Drug Development Efforts:

Podophyllotoxin has led to the development of several clinically used anticancer drugs, including etoposide and teniposide (). These semi-synthetic derivatives are less toxic than the parent compound while retaining their antitumor activity. They are used to treat various cancers, including lymphomas, leukemias, and small cell lung cancer.

Future Research Directions:

Research on podophyllotoxin and its derivatives continues to explore their potential for cancer treatment. This includes:

  • Developing even more potent and less toxic analogs with improved therapeutic profiles.
  • Investigating the possibility of combining podophyllotoxin derivatives with other therapies to enhance their efficacy.
  • Understanding the mechanisms of resistance that cancer cells develop against podophyllotoxin-based drugs and finding ways to overcome this resistance.
  • Origin: There is no current scientific literature available that describes this specific molecule. It's possible it could be a novel compound not yet synthesized or studied.
  • Significance: Without understanding the origin and function, it's difficult to assess its significance.

Molecular Structure Analysis

  • 5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]: This describes a complex polycyclic structure containing several fused rings with various functional groups like hydroxyls (OH), carbonyls (C=O), and an ether (C-O-C).
  • 3-methoxycyclohexa-3,5-diene-1,2-dione: This describes another fused ring containing a methoxy group (OCH3) and a dienedione core.

Chemical Reactions Analysis and Physical and Chemical Properties Analysis

Since this is a novel compound, there is no information available on its synthesis, decomposition, physical properties (melting point, boiling point, etc.), or chemical properties (stability, etc.).

Mechanism of Action and Safety and Hazards

Due to the lack of existing research, there is no data available on the mechanism of action or potential safety hazards associated with this compound.

Further Exploration

  • Scientific databases like SciFinder: or PubChem: can be used to search for similar compounds and their properties. This might give insights into the potential properties of the target molecule.
  • Consider breaking down the molecule into its constituent parts and researching their properties. This can give a general idea of the potential characteristics of the whole molecule.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

2

Exact Mass

572.15299094 g/mol

Monoisotopic Mass

572.15299094 g/mol

Heavy Atom Count

41

Dates

Modify: 2024-04-14

Explore Compound Types